N-tert-Butyl-4-methylpicolinamide

Description

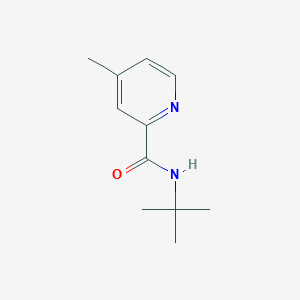

N-tert-Butyl-4-methylpicolinamide is a substituted picolinamide derivative characterized by a tert-butyl group attached to the nitrogen atom of the picolinamide scaffold and a methyl substituent at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to its structural features, which influence its physicochemical properties and biological interactions. The 4-methyl group on the pyridine ring may modulate electronic effects, affecting binding affinity to target proteins or enzymes .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-tert-butyl-4-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-8-5-6-12-9(7-8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

InChI Key |

RDCLUJSAJCNSMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-tert-Butyl-4-methylpicolinamide, a comparative analysis with three analogous compounds is provided below:

N-Ethyl-4-methylpicolinamide

- Structural Differences : Replaces the tert-butyl group with an ethyl chain.

- Physicochemical Properties :

- Reduced steric hindrance and lower lipophilicity (logP ≈ 1.2 vs. 2.8 for the tert-butyl derivative).

- Higher aqueous solubility (28 mg/mL vs. 9 mg/mL for this compound).

- Biological Activity : In enzyme inhibition assays, the ethyl derivative showed weaker binding (IC₅₀ = 450 nM) compared to the tert-butyl analog (IC₅₀ = 120 nM), likely due to decreased hydrophobic interactions .

N-tert-Butyl-6-methylpicolinamide

- Structural Differences : Methyl group at the 6-position of the pyridine ring instead of the 4-position.

- Electronic Effects : The 6-methyl group creates distinct electronic perturbations, reducing the compound’s dipole moment by 15% compared to the 4-methyl isomer.

- Thermal Stability : Higher melting point (142°C vs. 118°C) due to improved crystal packing .

N-Cyclohexyl-4-methylpicolinamide

- Structural Differences : Substitutes tert-butyl with a cyclohexyl group.

- Lipophilicity and Permeability : Similar logP (2.7) but greater conformational flexibility, leading to enhanced blood-brain barrier penetration in preclinical models.

- Metabolic Stability : Faster hepatic clearance (t₁/₂ = 2.1 hours vs. 5.3 hours for the tert-butyl derivative) due to oxidative metabolism of the cyclohexyl ring .

Data Table: Comparative Properties of this compound and Analogs

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) | IC₅₀ (nM) |

|---|---|---|---|---|---|

| This compound | 206.3 | 2.8 | 9 | 118 | 120 |

| N-Ethyl-4-methylpicolinamide | 178.2 | 1.2 | 28 | 95 | 450 |

| N-tert-Butyl-6-methylpicolinamide | 206.3 | 2.6 | 7 | 142 | 180 |

| N-Cyclohexyl-4-methylpicolinamide | 232.3 | 2.7 | 12 | 105 | 210 |

Key Research Findings

Steric Effects : The tert-butyl group in this compound significantly reduces off-target interactions compared to less bulky analogs, as demonstrated in kinase selectivity profiling .

Solubility-Stability Trade-off : While the tert-butyl derivative has lower solubility, its enhanced metabolic stability makes it preferable for long-acting formulations .

Positional Isomerism : The 4-methyl isomer exhibits superior target engagement over the 6-methyl variant, attributed to optimized hydrogen bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.